9-amino-6-chloro-5H-benzo[a]phenoxazin-5-one
Overview
Description
9-amino-6-chloro-5H-benzo[a]phenoxazin-5-one is a useful research compound. Its molecular formula is C16H9ClN2O2 and its molecular weight is 296.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.0352552 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
9-Amino-6-chloro-5H-benzo[a]phenoxazin-5-one is a derivative of phenoxazine, a class of compounds known for their wide range of applications in pharmacology . Phenoxazines have been found to have antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties . .
Mode of Action
Phenoxazine derivatives have been shown to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Phenoxazine derivatives have been associated with a variety of biological effects, suggesting that they may interact with multiple pathways
Result of Action
Phenoxazine derivatives have been associated with a range of biological effects, including antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic activities
Biochemical Analysis
Biochemical Properties
9-Amino-6-chloro-5H-benzo[a]phenoxazin-5-one has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to DNA
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been found to have antifungal activity , indicating that it influences cell function
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It is known to exert its effects at the molecular level, including binding interactions with biomolecules and potential enzyme inhibition or activation . Changes in gene expression may also occur, but the specifics of these interactions are still being studied.
Properties
IUPAC Name |
9-amino-6-chlorobenzo[a]phenoxazin-5-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O2/c17-13-15(20)10-4-2-1-3-9(10)14-16(13)21-12-7-8(18)5-6-11(12)19-14/h1-7H,18H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMPGKBGVHQLSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)N)OC3=C(C2=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.